molecular formula C16H6N4O4 B11554025 (2,5-dinitro-9H-fluoren-9-ylidene)propanedinitrile CAS No. 15538-88-2

(2,5-dinitro-9H-fluoren-9-ylidene)propanedinitrile

Cat. No.: B11554025
CAS No.: 15538-88-2
M. Wt: 318.24 g/mol
InChI Key: YKQMEHWBXHAWLY-UHFFFAOYSA-N
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Description

(2,5-Dinitro-9H-fluoren-9-ylidene)propanedinitrile is a fluorenylidene-based compound functionalized with two nitro groups at the 2- and 5-positions and a propanedinitrile moiety. Fluorenylidene derivatives, such as 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF), are known for their semiconductor properties . The nitro substituents likely enhance electron-withdrawing effects, which could improve charge transport in materials science applications. However, the synthesis of such compounds may be challenging due to steric and electronic factors, as seen in ThBF derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15538-88-2

Molecular Formula

C16H6N4O4

Molecular Weight

318.24 g/mol

IUPAC Name

2-(2,5-dinitrofluoren-9-ylidene)propanedinitrile

InChI

InChI=1S/C16H6N4O4/c17-7-9(8-18)15-12-2-1-3-14(20(23)24)16(12)11-5-4-10(19(21)22)6-13(11)15/h1-6H

InChI Key

YKQMEHWBXHAWLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,5-DINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(2,5-DINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE undergoes several types of chemical reactions:

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
(2,5-Dinitro-9H-fluoren-9-ylidene)propanedinitrile serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through reactions such as nucleophilic addition and condensation. The compound's reactivity can be harnessed to synthesize complex organic molecules that are crucial in pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the use of this compound in synthesizing novel fluorenyl-hydrazinthiazole derivatives. These derivatives exhibited promising antimicrobial activity, showcasing the compound's utility in developing biologically active molecules .

Materials Science

Organic Semiconductors:
The compound has been explored for its potential as an organic semiconductor material. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that modifications to its structure can enhance its charge transport properties, making it a candidate for advanced electronic applications .

Synthesis Insights:
Recent studies have focused on synthesizing derivatives of this compound that exhibit improved thermal and optoelectronic properties. For instance, a systematic study on substituent effects revealed how variations can influence the thermal stability and electrochemical behavior of these materials .

Medicinal Chemistry

Anticancer Activity:
Research has indicated that this compound derivatives possess significant anticancer properties. The National Cancer Institute's evaluation of synthesized compounds derived from this structure revealed notable cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Mechanism of Action:
The mechanism by which these compounds exert their effects is under investigation, with studies focusing on their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This makes them valuable candidates for further development into therapeutic agents .

Electrochemical Applications

Electrochemical Behavior:
The electrochemical properties of this compound have been extensively studied. Anodic oxidation processes have been explored to understand the formation of conductive polymers from this compound. The resulting polymers exhibit unique conductivity characteristics that are beneficial for applications in sensors and energy storage devices .

Polymerization Studies:
Research indicates that the anodic oxidation of this compound leads to the formation of polymers with enhanced stability and conductivity compared to traditional materials. This advancement opens new avenues for developing high-performance electrochemical devices .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesUseful in synthesizing biologically active derivatives
Materials SciencePotential use in organic semiconductorsEnhancements in charge transport properties noted
Medicinal ChemistryAnticancer activity demonstrated in various derivativesSignificant cytotoxic effects against cancer cell lines observed
ElectrochemicalConductivity characteristics from anodic oxidationFormation of stable conductive polymers beneficial for sensors and storage

Comparison with Similar Compounds

Structural and Functional Analog: ThBF

Compound : 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF)

  • Substituents : Unsubstituted fluorenylidene groups fused to a thiophene ring.
  • Applications : Organic semiconductor materials.
  • Key Properties :
    • Requires harsh synthesis conditions due to steric hindrance and stability issues .
    • Exhibits planar geometry conducive to π-π stacking, enhancing charge mobility.
  • Contrast with Target Compound :
    • The absence of nitro and propanedinitrile groups in ThBF reduces electron deficiency compared to the target compound.
    • The target compound’s nitro groups may increase oxidative stability but introduce explosion risks, complicating synthesis .

Propanedinitrile Derivatives: CS Gas

Compound : [(2-Chlorophenyl)methylene]propanedinitrile (CS gas)

  • Substituents : Chlorophenyl and propanedinitrile groups.
  • Applications : Riot control agent (lachrymatory effects) .
  • Key Properties :
    • High volatility and rapid decomposition under humid conditions.
    • Propanedinitrile contributes to rapid mucosal irritation.
  • Contrast with Target Compound :
    • The fluorenylidene backbone in the target compound likely reduces volatility, favoring solid-state applications.
    • Nitro groups may enhance thermal stability but introduce safety concerns absent in CS gas .

Data Table: Comparative Analysis of Key Compounds

Compound Substituents Molecular Weight (g/mol) Application Key Properties Reference
(2,5-Dinitro-9H-fluoren-9-ylidene)propanedinitrile 2,5-dinitro, propanedinitrile ~383.3 (calculated) Organic electronics High electron-deficiency, potential semiconductor
ThBF Fluorenylidene, thiophene Reported in study Organic semiconductor Planar structure, harsh synthesis
CS Gas Chlorophenyl, propanedinitrile 188.57 Riot control agent Volatile, lachrymatory

Research Findings and Implications

  • However, steric effects from substituents might disrupt crystallinity, necessitating advanced structural analysis tools (e.g., SHELX, ORTEP) for optimization .
  • Synthesis Challenges : Similar to ThBF, the target compound’s synthesis may require controlled conditions to manage nitro group reactivity and prevent decomposition .
  • Safety Considerations : The presence of nitro groups raises concerns about thermal instability or explosivity, contrasting with CS gas’s focus on rapid dispersion and irritancy .

Biological Activity

(2,5-Dinitro-9H-fluoren-9-ylidene)propanedinitrile is a complex organic compound with notable structural properties and potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables to provide a comprehensive understanding of this compound's implications in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C16H6N4O4C_{16}H_{6}N_{4}O_{4}. The compound features a fluorenylidene core with two nitro groups and propanedinitrile functionalities, contributing to its unique chemical behavior.

PropertyValue
Molecular Weight342.34 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
DensityNot specified

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to this compound. One study synthesized various derivatives and tested them against multidrug-resistant strains of bacteria and fungi. Although the minimum inhibitory concentration (MIC) for most derivatives was higher than 256 μg/mL against Gram-positive bacteria, some showed significant activity against specific strains .

Case Study: Anticancer Activity

A focused investigation into the anticancer potential of related fluorenyl compounds revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines. For instance, a derivative structurally similar to this compound was tested against human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound may be attributed to its ability to interact with cellular targets, leading to disruption of cellular processes. The presence of nitro groups is known to enhance reactivity towards nucleophiles, potentially leading to DNA damage or interference with cellular signaling pathways.

MechanismDescription
DNA IntercalationPotential to bind DNA and disrupt replication
Reactive Oxygen Species (ROS) GenerationInduces oxidative stress in cells
Apoptosis InductionActivation of apoptotic pathways via caspases

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving condensation reactions. The synthetic routes often focus on modifying the fluorenylidene structure to enhance biological activity.

Synthetic Route Example:

  • Starting Materials : Fluorene derivatives and nitrating agents.
  • Reaction Conditions : Typically carried out under acidic conditions with controlled temperatures to prevent decomposition.
  • Purification : Recrystallization or chromatography to obtain pure products.

Q & A

Basic: What are the established synthetic routes for (2,5-dinitro-9H-fluoren-9-ylidene)propanedinitrile?

The compound is synthesized via palladium-catalyzed aryne annulation , a method effective for constructing 9-fluorenylidene derivatives. This approach leverages π-orbital interactions to stabilize intermediates, enabling efficient cyclization. Key steps include:

  • Use of Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts.
  • Optimization of aryl halide precursors and nitrile-containing substrates.
  • Purification via column chromatography and characterization by NMR, IR, and mass spectrometry .

Advanced: How can reaction conditions be optimized for higher yields in synthesizing this compound?

Optimization involves Design of Experiments (DoE) to analyze variables:

  • Catalyst loading : Lower Pd concentrations (0.5–2 mol%) reduce costs while maintaining efficiency.
  • Temperature : Reactions typically proceed at 80–120°C; higher temperatures may accelerate side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group solubility and reaction rates.
  • Substrate stoichiometry : A 1:1.2 ratio of fluorene precursor to propanedinitrile derivative minimizes unreacted starting material .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Standard methods include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ 115–120 ppm).
  • IR spectroscopy : Confirm nitrile stretches (~2200 cm⁻¹) and nitro-group vibrations (~1520, 1350 cm⁻¹).
  • X-ray crystallography : Resolve structural ambiguities using SHELX programs for refinement .

Advanced: How can researchers resolve spectral contradictions arising from nitro-group electronic effects?

Strategies include:

  • Computational modeling : Compare experimental NMR/IR data with DFT-predicted spectra (e.g., Gaussian 09).
  • Isotopic labeling : Substitute ¹⁵N in nitro groups to simplify splitting patterns.
  • Variable-temperature NMR : Mitigate signal broadening caused by nitro-group rotation .

Basic: What are the key applications of this compound in materials science?

The compound’s electron-deficient π-system enables:

  • Donor-acceptor polymers : Study charge-transfer interactions in organic electronics.
  • Fluorescent sensors : Detect anions via fluorescence quenching (e.g., CN⁻) .

Advanced: How to design experiments to probe charge-transfer dynamics in donor-acceptor systems?

Methodology includes:

  • UV-vis spectroscopy : Monitor absorption shifts upon complexation with electron-rich donors.
  • Fluorescence lifetime imaging (FLIM) : Quantify quenching efficiency in real time.
  • DFT calculations : Predict HOMO-LUMO gaps and charge-density distributions .

Advanced: What handling precautions are critical for this compound under high-temperature or light exposure?

Mitigate decomposition risks by:

  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent nitro-group oxidation.
  • Light-resistant containers : Use amber glassware to avoid photodegradation.
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C .

Basic: How is crystallographic data analyzed for structural confirmation?

SHELX programs (SHELXL, SHELXS) are industry standards for:

  • Structure solution : Direct methods for phase determination.
  • Refinement : Anisotropic displacement parameters for nitro-group disorder resolution .

Advanced: How can computational modeling predict electronic properties?

Density Functional Theory (DFT) models:

  • HOMO-LUMO gaps : Evaluate electron-withdrawing effects of nitro groups.
  • Electrostatic potential maps : Identify reactive sites for electrophilic substitution.
  • Charge-transfer integrals : Quantify donor-acceptor coupling strengths .

Advanced: How to address contradictions in reported reactivity studies (e.g., nitro-group substitution)?

  • Control experiments : Replicate conditions (solvent, catalyst) from conflicting studies.
  • Kinetic profiling : Use stopped-flow spectroscopy to compare reaction rates.
  • Cross-validation : Pair experimental results with computational mechanistic studies (e.g., transition-state analysis) .

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